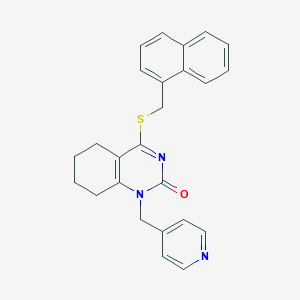

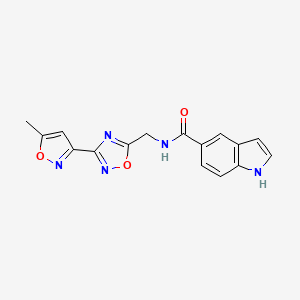

N-((3-(5-甲基异噁唑-3-基)-1,2,4-噁二唑-5-基)甲基)-1H-吲哚-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(5-methylisoxazol-3-yl)acetamide is a type of amide-containing compound. The supramolecular architectures of such compounds are highly dependent on the side-chain substituents . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported. This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.

Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed us to propose crystallization mechanisms .

Chemical Reactions Analysis

The chemical reactivity of N-(5-methylisoxazol-3-yl)acetamide and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.

Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)acetamide under different conditions.

科学研究应用

化学合成和药用应用

N-((3-(5-甲基异噁唑-3-基)-1,2,4-噁二唑-5-基)甲基)-1H-吲哚-5-甲酰胺代表了一种独特的化学结构,可作为各种科学研究应用的基础核心,特别是在药物化学和有机合成领域。该化合物复杂的结构,包含异噁唑、噁二唑和吲哚基团,使其成为探索新型药物代理和合成方法的关键实体。

1. 催化活化和合成实用性

该化合物的相关性在研究中强调了催化过程和合成多样性。例如,5-甲基异噁唑-3-甲酰胺基团的衍生物已被用于Pd催化的C(sp(3))-H键活化。这一过程通过选择性芳基化和烷基化促进了γ-取代非天然氨基酸的合成,展示了该化合物在生成具有生物活性分子的潜力(Pasunooti等,2015)。

2. 药物设计中的生物同位素应用

该化合物中噁二唑环的存在,作为一个常见特征,由于其生物同位素性质而备受关注。噁二唑被认为是药物分子中酯和酰胺官能团的生物同位素替代物,有助于发现具有增强生物活性和有利药代动力学特性的化合物。这一方面在新型抗肿瘤药物的设计中尤为重要,突显了该化合物在药物化学中的实用性(Boström等,2012)。

3. 抗菌和抗增殖性能

研究还探讨了含有类似结构框架的化合物的抗菌和抗增殖潜力。例如,将吲哚基团连接到吡唑骨架的新型化合物已被研究其对各种人类癌细胞系的细胞毒性,展示了吲哚核在抗癌药物开发中的重要性(Hassan et al., 2021)。

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

属性

IUPAC Name |

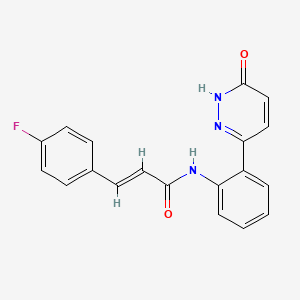

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-2-3-12-10(7-11)4-5-17-12/h2-7,17H,8H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCPZJMMJGFIAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide](/img/structure/B2362922.png)

![6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2362924.png)